molecular formula C21H18O7 B14089215 2',3'-Epoxyindicolactone CAS No. 312619-44-6

2',3'-Epoxyindicolactone

Cat. No.: B14089215
CAS No.: 312619-44-6
M. Wt: 382.4 g/mol
InChI Key: CISFAPDYRQPRCZ-UHFFFAOYSA-N
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Description

2',3'-Epoxyindicolactone is a naturally occurring lactone derivative first isolated from Murraya koenigii (curry leaf tree) . While its pharmacological profile remains understudied, preliminary research suggests it belongs to a broader class of furocoumarins and lactone derivatives, which are known for anti-inflammatory, antioxidant, and cytotoxic properties .

Properties

CAS No.

312619-44-6

Molecular Formula

C21H18O7

Molecular Weight

382.4 g/mol

IUPAC Name

9-[[3-methyl-3-[(4-methyl-5-oxo-2H-furan-2-yl)methyl]oxiran-2-yl]methoxy]furo[3,2-g]chromen-7-one

InChI

InChI=1S/C21H18O7/c1-11-7-14(26-20(11)23)9-21(2)15(28-21)10-25-19-17-13(5-6-24-17)8-12-3-4-16(22)27-18(12)19/h3-8,14-15H,9-10H2,1-2H3

InChI Key

CISFAPDYRQPRCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(OC1=O)CC2(C(O2)COC3=C4C(=CC5=C3OC=C5)C=CC(=O)O4)C

Origin of Product

United States

Preparation Methods

2’,3’-Epoxyindicolactone can be synthesized through several methods. One of the primary methods involves isolating it from the seeds of Murraya koenigii. The seeds are subjected to extraction processes, and the compound is then purified using chromatographic techniques. The structure of 2’,3’-Epoxyindicolactone is confirmed through spectroscopic methods such as NMR and mass spectrometry .

In industrial settings, the production of 2’,3’-Epoxyindicolactone may involve large-scale extraction and purification processes. These methods are optimized to ensure high yield and purity of the compound, making it suitable for various research and application purposes .

Chemical Reactions Analysis

2’,3’-Epoxyindicolactone undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2’,3’-Epoxyindicolactone may result in the formation of hydroxylated derivatives .

Scientific Research Applications

2’,3’-Epoxyindicolactone has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying the reactivity of furocoumarin lactones and their derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2’,3’-Epoxyindicolactone involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. Additionally, it may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several bioactive natural products, including:

Compound Core Structure Key Functional Groups Natural Source Molecular Weight (g/mol)
2',3'-Epoxyindicolactone Indole-lactone Epoxy, lactone Murraya koenigii Not reported
Halocynthiaxanthin 3'-acetate Carotenoid derivative Epoxy, acetate, conjugated double bonds Marine organisms (e.g., tunicates) 366.1
8-geranyloxypsoralen Furocoumarin Geranyloxy, furanocoumarin Clausena lansium Not reported
2-(cyclohex-2-enyloxy)-isoindole-1,3-dione Isoindole-dione Cyclohexenyloxy, isoindole Synthetic Not reported

Key Observations :

  • Epoxy Group : Shared with Halocynthiaxanthin 3'-acetate, this group enhances electrophilic reactivity, influencing interactions with biological targets such as enzymes or DNA .
  • Lactone vs.
  • Synthetic Analogues : The isoindole-dione derivative () lacks the lactone ring but shares a fused aromatic system, highlighting the role of ring strain in modulating bioactivity .
Bioactivity and Mechanisms
  • Quercetin/Myricetin (): Flavonoids with well-documented antioxidant and anti-inflammatory effects via NF-κB and MAPK pathway modulation. Unlike 2',3'-Epoxyindicolactone, these lack epoxy groups but exhibit higher solubility due to hydroxylation .

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